molecular formula C22H18ClFN2O3S B3009347 3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005302-15-7

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

カタログ番号: B3009347
CAS番号: 1005302-15-7
分子量: 444.91
InChIキー: QSYPTWUOQIHSLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS Number 1005302-35-1) is a synthetic organic compound with a molecular formula of C20H22ClFN2O3S and a molecular weight of 424.9 g/mol . This chemical belongs to the 1,2,3,4-tetrahydroquinoline class of compounds, a scaffold recognized in medicinal chemistry for its potential in targeting nuclear receptors . Specifically, tetrahydroquinoline derivatives have been identified as novel and potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) . RORγ is a transcription factor that plays a critical role in immune cell function and is a driver of androgen receptor (AR) signaling in certain cancers . Consequently, RORγ inverse agonists are being investigated for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis, as well as for castration-resistant prostate cancer (CRPC) . The structural features of this benzamide derivative—including the 1,2,3,4-tetrahydroquinoline core substituted with a fluorophenyl sulfonyl group and a chlorinated benzamide—suggest it is designed for advanced pharmaceutical research and development in these therapeutic areas. Researchers can utilize this compound as a chemical tool to study RORγ-mediated pathways or as a lead structure for the development of new therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYPTWUOQIHSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzamide Substituents

2,4-Difluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide
  • Substituents : Difluoro (positions 2 and 4) on the benzamide.
  • Activity : RORγ inverse agonist with IC50 <1 μM.
  • Key Difference : The sulfonamide group and difluoro substitution enhance polarity but may reduce membrane permeability compared to the chloro-benzamide in the target compound.
  • Source :
2-Chloro-6-Fluoro-N-(1-(4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide
  • Substituents : Chloro (position 2) and fluoro (position 6) on the benzamide.
  • Activity : RORγ inverse agonist with IC50 <15 μM.
  • Source :
5-Chloro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Methoxybenzamide (CAS 946222-32-8)
  • Substituents : Chloro (position 5) and methoxy (position 2) on the benzamide.
  • Molecular Weight : 474.9 g/mol.
  • Key Difference : The electron-donating methoxy group may improve solubility but reduce receptor affinity compared to the electron-withdrawing 3-chloro substituent in the target compound.
  • Source :

Analogues with Modified Heterocyclic Substituents

N-(1-(Morpholine-4-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-3,5-Bis(Trifluoromethyl)Benzamide (10e)
  • Substituents : Morpholine-carbonyl at position 1; 3,5-bis(trifluoromethyl) on benzamide.
  • Source :
3-Fluoro-N-(1-(Piperidine-1-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-5-(Trifluoromethyl)Benzamide (10g)
  • Substituents : Piperidine-carbonyl at position 1; fluoro and trifluoromethyl on benzamide.
  • Key Difference : The piperidine-carbonyl group may alter pharmacokinetics (e.g., half-life) compared to the sulfonyl group in the target compound.
  • Source :

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents IC50/EC50 (μM) Target
Target Compound ~475 (estimated) 3-Chloro, 4-fluorophenylsulfonyl N/A RORγ (hypothesized)
2,4-Difluoro Analogue ~490 (estimated) 2,4-Difluoro, sulfonamide <1 RORγ
2-Chloro-6-Fluoro Analogue ~470 (estimated) 2-Chloro, 6-fluoro <15 RORγ
5-Chloro-2-Methoxy Analogue 474.9 5-Chloro, 2-methoxy N/A N/A
3,5-Bis(Trifluoromethyl) Analogue ~600 (estimated) 3,5-CF3, morpholine-carbonyl N/A mTOR

Key Observations :

  • Substituent Position : Meta-substituted chloro (target) may offer balanced steric and electronic effects compared to ortho/difluoro or para-methoxy analogues.
  • Electron Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance receptor binding but may reduce solubility.
  • Heterocyclic Modifications : Sulfonyl groups (target) improve stability compared to morpholine/piperidine-carbonyl analogues .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

  • Methodological Answer : The compound contains a tetrahydroquinoline scaffold sulfonylated at the 1-position with a 4-fluorophenyl group and substituted at the 7-position with a 3-chlorobenzamide moiety. These features are critical for interactions with nuclear receptors like RORγ, as evidenced by structurally similar RORγ inverse agonists (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide, IC₅₀ <1 μM) . To validate structural contributions, employ X-ray crystallography (as in , monoclinic P2₁/c, α = 98.5°) or NMR-based conformational analysis.

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : Utilize a multi-step approach: (i) Synthesize the tetrahydroquinoline core via Bischler-Napieralski cyclization. (ii) Introduce the sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CH₃CN, as in ). (iii) Couple the 3-chlorobenzoyl chloride to the amine at the 7-position via amide bond formation. Monitor reaction purity using HPLC-MS and confirm regiochemistry via NOESY NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory IC₅₀ values for RORγ inverse agonists in different assay systems?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., SR1078: 1–3 μM vs. ML209: 51 nM) arise from assay conditions (e.g., cell type, reporter gene stability) . To standardize results: (i) Use a luciferase-based reporter assay with HEK293T cells co-transfected with RORγ-LBD and a UAS-driven luciferase construct. (ii) Include a reference compound (e.g., SR1555, IC₅₀ = 1.5 μM) as an internal control. (iii) Normalize data to cell viability (MTT assay) to rule out cytotoxicity artifacts .

Q. What biochemical pathways are modulated by this compound, and how can they be experimentally validated?

  • Methodological Answer : The compound likely inhibits RORγ-driven pathways, such as Th17 differentiation and IL-17 production. Validate via: (i) RNA-seq analysis of treated CD4⁺ T cells to identify downregulated genes (e.g., IL-17A, RORC). (ii) ChIP-qPCR to assess reduced RORγ binding to target gene promoters. (iii) In vivo validation using a murine EAE model, monitoring disease progression and IL-17 serum levels .

Q. How can crystallographic data inform SAR optimization of this compound?

  • Methodological Answer : Co-crystallize the compound with RORγ-LBD (PDB ID: reference similar structures in ). Analyze the binding pocket: (i) Identify hydrophobic interactions between the 3-chlorobenzamide and Leu287/Val376. (ii) Optimize sulfonyl group orientation to enhance hydrogen bonding with Arg364. (iii) Use molecular dynamics simulations (AMBER/CHARMM) to predict stability of proposed derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer : Poor in vivo efficacy may stem from pharmacokinetic limitations. Mitigate by: (i) Measuring plasma stability (incubate with mouse/human plasma, analyze via LC-MS). (ii) Assessing metabolic liability using liver microsomes (e.g., CYP3A4/2D6 inhibition assays). (iii) Modifying the tetrahydroquinoline core with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability, as seen in ML209 (IC₅₀ = 51 nM) .

Experimental Design Tables

Q. Table 1: Key RORγ Inverse Agonists and Activity Data

Compound IDIC₅₀/EC₅₀ (nM)Structural FeaturesReference
SR10781000–3000Tetrahydroquinoline sulfonamide
ML20951CF₃-substituted benzamide
Target CompoundPending3-Chloro, 4-fluorophenyl sulfonylThis study

Q. Table 2: Recommended Assay Conditions

Assay TypeCell LineControl CompoundKey Readout
Luciferase ReporterHEK293TSR1555 (1.5 μM)Luminescence (RLU)
Th17 DifferentiationPrimary CD4⁺ T cellsDMSOIL-17A (ELISA)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。